molecular formula C8H9N5O3S B10974558 N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10974558
M. Wt: 255.26 g/mol
InChI Key: BZSPVXMYCKOCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both thiazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the Hantzsch synthesis, which involves the cyclization of β-amino acids with thiocarbamoyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide apart is its unique combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C8H9N5O3S

Molecular Weight

255.26 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C8H9N5O3S/c1-12-4-5(13(15)16)6(11-12)7(14)10-8-9-2-3-17-8/h4H,2-3H2,1H3,(H,9,10,14)

InChI Key

BZSPVXMYCKOCNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NCCS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.